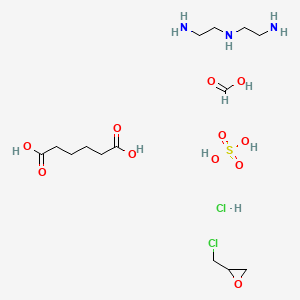
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formic acid;hexanedioic acid;sulfuric acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, formate hydrochloride sulfate is a complex polymeric compound. This compound is notable for its unique structure, which combines hexanedioic acid, N-(2-aminoethyl)-1,2-ethanediamine, and (chloromethyl)oxirane. It is often used in various research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane involves several steps. The primary components, hexanedioic acid, N-(2-aminoethyl)-1,2-ethanediamine, and (chloromethyl)oxirane, are reacted under controlled conditions to form the polymer. The reaction typically requires a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperature. The process is optimized to maximize yield and minimize by-products. The polymer is then purified through various techniques such as filtration, precipitation, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: The polymer can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the polymer, altering its properties.
Scientific Research Applications
Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and polymers.
Biology: The polymer can be used in the development of biomaterials and drug delivery systems.
Industry: The polymer is used in coatings, adhesives, and as a component in various industrial products.
Mechanism of Action
The mechanism by which hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The polymer can form complexes with these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and environment in which the polymer is used.
Comparison with Similar Compounds
Similar Compounds
- Hexanedioic acid, polymer with N-(2-aminoethyl)-1,3-propanediamine and aziridine
- Hexanedioic acid, polymer with N-(2-aminoethyl)-1,3-propanediamine and (chloromethyl)oxirane
Uniqueness
Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, formate hydrochloride sulfate is unique due to its specific combination of components, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
76649-38-2 |
|---|---|
Molecular Formula |
C14H33Cl2N3O11S |
Molecular Weight |
522.4 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formic acid;hexanedioic acid;sulfuric acid;hydrochloride |
InChI |
InChI=1S/C6H10O4.C4H13N3.C3H5ClO.CH2O2.ClH.H2O4S/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;4-1-3-2-5-3;2-1-3;;1-5(2,3)4/h1-4H2,(H,7,8)(H,9,10);7H,1-6H2;3H,1-2H2;1H,(H,2,3);1H;(H2,1,2,3,4) |
InChI Key |
SVDAFLPNTZFBEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCl.C(CCC(=O)O)CC(=O)O.C(CNCCN)N.C(=O)O.OS(=O)(=O)O.Cl |
Related CAS |
76649-38-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















